

Spectroscopic Profile of Butyranilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butanamide, N-phenyl-

Cat. No.: B073798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyranilide (N-phenylbutanamide), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a complete spectral signature for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for butyranilide.

Table 1: ^1H NMR Spectroscopic Data for Butyranilide

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.51	Doublet	2H	Ar-H (ortho)
7.30	Triplet	2H	Ar-H (meta)
7.08	Triplet	1H	Ar-H (para)
2.31	Triplet	2H	-CH ₂ -C=O
1.71	Sextet	2H	-CH ₂ -CH ₂ -C=O
0.97	Triplet	3H	CH ₃ -

Table 2: ¹³C NMR Spectroscopic Data for Butyranilide

Chemical Shift (ppm)	Assignment
171.5	C=O
138.1	Ar-C (quaternary)
128.9	Ar-C
124.2	Ar-C
119.9	Ar-C
38.8	-CH ₂ -C=O
19.1	-CH ₂ -CH ₂ -C=O
13.8	CH ₃ -

Table 3: IR Spectroscopic Data for Butyranilide

Wavenumber (cm ⁻¹)	Description of Vibration
3305	N-H Stretch
3061	Aromatic C-H Stretch
2962, 2872	Aliphatic C-H Stretch
1659	C=O Stretch (Amide I)
1599, 1441	Aromatic C=C Bending
1541	N-H Bend (Amide II)

Table 4: Mass Spectrometry Data for Butyranilide

m/z	Relative Intensity (%)	Proposed Fragment
163	35	[M] ⁺ (Molecular Ion)
120	15	[M - C ₃ H ₇] ⁺
93	100	[C ₆ H ₅ NH ₂] ⁺
71	20	[C ₄ H ₇ O] ⁺
43	40	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of butyranilide was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- **¹H NMR Acquisition:** The proton NMR spectrum was recorded with a pulse angle of 45° and a relaxation delay of 1 second. A total of 16 scans were accumulated.

- **^{13}C NMR Acquisition:** The carbon-13 NMR spectrum was obtained using a proton-decoupled sequence. A pulse angle of 30° and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

- **Sample Preparation:** A small amount of butyranilide was placed on a diamond attenuated total reflectance (ATR) crystal.
- **Data Acquisition:** The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum. The transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

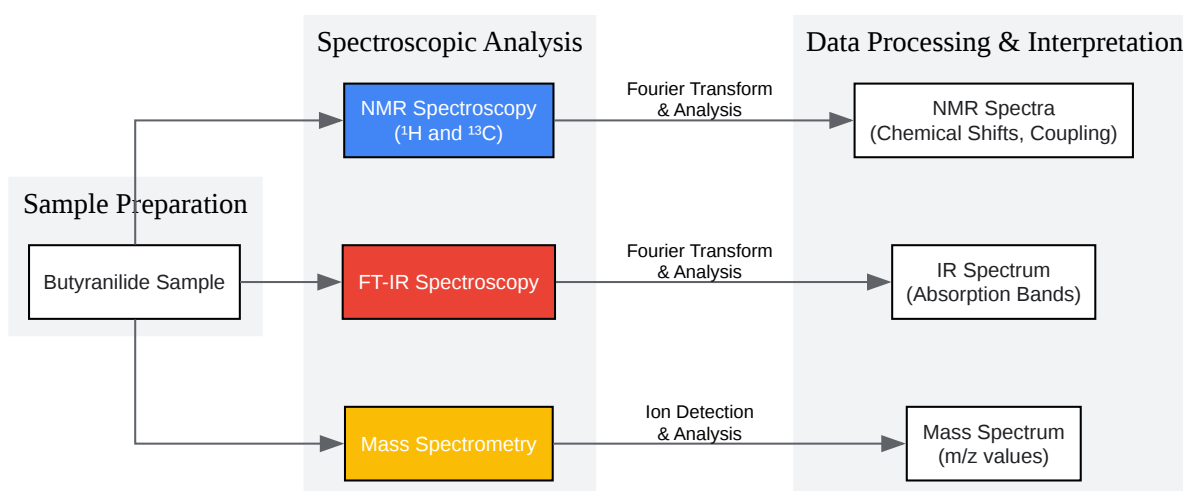
Electron Ionization Mass Spectrometry (EI-MS) was performed to determine the mass-to-charge ratio of the molecular ion and its fragments.

- **Sample Introduction:** A dilute solution of butyranilide in methanol was introduced into the ion source via a direct insertion probe.
- **Ionization:** The sample was vaporized and then ionized by a 70 eV electron beam.
- **Mass Analysis:** The resulting ions were accelerated and separated by a quadrupole mass analyzer.

- Detection: The detector recorded the abundance of each ion as a function of its mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of butyranilide.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of butyranilide.

- To cite this document: BenchChem. [Spectroscopic Profile of Butyranilide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073798#butyranilide-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b073798#butyranilide-spectroscopic-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com